Cas no 726152-04-1 (Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate)

Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-[(氯乙酰基)氨基]-5-异丙基噻吩-3-甲酸乙酯
- 2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester
- Ethyl 2-[(chloroacetyl)amino]-5-isopropylthiophene-3-carboxylate
- ethyl 2-[(2-chloroacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate
- ethyl 2-(2-chloroacetamido)-5-(propan-2-yl)thiophene-3-carboxylate
- 2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylicacidethylester
- 3-thiophenecarboxylic acid, 2-[(chlo
- 726152-04-1
- AKOS000117785
- LS-09793
- CS-0219705
- EN300-04736
- 3-thiophenecarboxylic acid, 2-[(chloroacetyl)amino]-5-(1-methylethyl)-, ethyl ester
- MFCD03964569
- G38482
- Z56886325
- ALBB-028288
- Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate
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- MDL: MFCD03964569
- Inchi: 1S/C12H16ClNO3S/c1-4-17-12(16)8-5-9(7(2)3)18-11(8)14-10(15)6-13/h5,7H,4,6H2,1-3H3,(H,14,15)
- InChI Key: JYUINWWMPWHPAB-UHFFFAOYSA-N
- SMILES: ClC([H])([H])C(N([H])C1=C(C(=O)OC([H])([H])C([H])([H])[H])C([H])=C(C([H])(C([H])([H])[H])C([H])([H])[H])S1)=O
Computed Properties
- Exact Mass: 289.0539422Da
- Monoisotopic Mass: 289.0539422Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 83.6
Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-04736-0.1g |
ethyl 2-(2-chloroacetamido)-5-(propan-2-yl)thiophene-3-carboxylate |
726152-04-1 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
abcr | AB417053-500mg |
Ethyl 2-[(chloroacetyl)amino]-5-isopropylthiophene-3-carboxylate; . |
726152-04-1 | 500mg |
€205.00 | 2025-03-19 | ||
TRC | E135725-500mg |
Ethyl 2-[(chloroacetyl)amino]-5-isopropylthiophene-3-carboxylate |
726152-04-1 | 500mg |
$ 300.00 | 2022-06-05 | ||
abcr | AB417053-500 mg |
Ethyl 2-[(chloroacetyl)amino]-5-isopropylthiophene-3-carboxylate |
726152-04-1 | 500MG |
€195.40 | 2023-02-03 | ||
Enamine | EN300-04736-2.5g |
ethyl 2-(2-chloroacetamido)-5-(propan-2-yl)thiophene-3-carboxylate |
726152-04-1 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
Enamine | EN300-04736-0.5g |
ethyl 2-(2-chloroacetamido)-5-(propan-2-yl)thiophene-3-carboxylate |
726152-04-1 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
Enamine | EN300-04736-0.05g |
ethyl 2-(2-chloroacetamido)-5-(propan-2-yl)thiophene-3-carboxylate |
726152-04-1 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
1PlusChem | 1P019IBA-2.5g |
Ethyl 2-[(chloroacetyl)amino]-5-isopropylthiophene-3-carboxylate |
726152-04-1 | 95% | 2.5g |
$752.00 | 2024-04-21 | |
1PlusChem | 1P019IBA-10g |
Ethyl 2-[(chloroacetyl)amino]-5-isopropylthiophene-3-carboxylate |
726152-04-1 | 95% | 10g |
$1575.00 | 2023-12-16 | |
Aaron | AR019IJM-500mg |
Ethyl 2-[(chloroacetyl)amino]-5-isopropylthiophene-3-carboxylate |
726152-04-1 | 95% | 500mg |
$296.00 | 2025-02-14 |
Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
Additional information on Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate
Introduction to Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate (CAS No. 726152-04-1)
Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate (CAS No. 726152-04-1) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate make it a promising candidate for further research and development in drug discovery.
The chemical structure of Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate consists of a thiophene ring substituted with an isopropyl group at the 5-position and an ethyl ester group at the 3-position. The presence of a chloroacetyl amino group at the 2-position adds to its complexity and contributes to its biological activity. The combination of these functional groups provides a unique molecular scaffold that can be tailored for specific therapeutic targets.
Recent studies have explored the pharmacological properties of Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate has been investigated for its analgesic properties. Preclinical studies in animal models have demonstrated that this compound can effectively reduce pain responses, suggesting its potential use in pain management therapies. The mechanism of action is believed to involve modulation of nociceptive pathways, although further research is needed to fully elucidate the underlying mechanisms.
In the realm of cancer research, Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate has shown promise as an anti-cancer agent. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The ability to selectively target cancer cells while sparing normal cells is a highly desirable trait in cancer therapeutics, and further investigation into the molecular mechanisms involved is warranted.
The synthesis of Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate involves several steps, starting with the preparation of the thiophene core followed by functionalization with the desired substituents. The chloroacetylation step is crucial for introducing the chloroacetyl amino group, which plays a key role in the compound's biological activity. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production.
The physicochemical properties of Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate are also important considerations for its potential use in pharmaceutical applications. This compound has been characterized by its solubility profile, stability under different conditions, and bioavailability. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain its therapeutic effects over time.
Clinical trials are currently underway to evaluate the safety and efficacy of Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate in human subjects. Preliminary results from phase I trials have shown promising outcomes with regards to safety and tolerability. Further clinical trials are necessary to fully assess its therapeutic potential and determine optimal dosing regimens.
In conclusion, Ethyl 2-(chloroacetyl)amino-5-isopropylthiophene-3-carboxylate (CAS No. 726152-04-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic uses will emerge, potentially leading to novel treatments for various diseases.
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